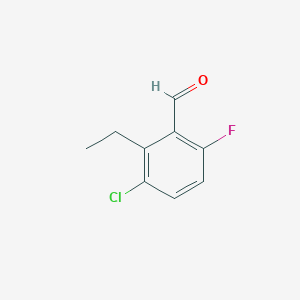

3-Chloro-2-ethyl-6-fluoro-benzaldehyde

Descripción

3-Chloro-2-ethyl-6-fluoro-benzaldehyde (molecular formula: C₉H₈ClFO) is a substituted benzaldehyde derivative featuring a chloro group at position 3, an ethyl group at position 2, and a fluoro group at position 6 on the aromatic ring. The aldehyde functional group (-CHO) at position 1 renders it reactive in nucleophilic addition and condensation reactions. While direct data on this compound is absent in the provided evidence, its structural analogs suggest key properties:

- Electronic effects: The chloro and fluoro substituents are electron-withdrawing, polarizing the aromatic ring and enhancing the electrophilicity of the aldehyde group.

- Lipophilicity: The ethyl group increases hydrophobicity compared to methyl-substituted analogs, which may influence solubility and biological membrane permeability .

Propiedades

Fórmula molecular |

C9H8ClFO |

|---|---|

Peso molecular |

186.61 g/mol |

Nombre IUPAC |

3-chloro-2-ethyl-6-fluorobenzaldehyde |

InChI |

InChI=1S/C9H8ClFO/c1-2-6-7(5-12)9(11)4-3-8(6)10/h3-5H,2H2,1H3 |

Clave InChI |

GBIYCNMUAVGURX-UHFFFAOYSA-N |

SMILES canónico |

CCC1=C(C=CC(=C1C=O)F)Cl |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following analysis compares 3-Chloro-2-ethyl-6-fluoro-benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent effects, reactivity, and applications.

3-Chlorobenzaldehyde (CAS 587-04-2)

- Structure : Single chloro substituent at position 3.

- Comparison: Lacks the ethyl and fluoro groups, making it less sterically hindered and less lipophilic. Safety protocols (e.g., immediate skin washing) align with general aldehyde handling .

3-Chloro-2-fluorobenzaldehyde (CAS 85070-48-0)

- Structure : Chloro (position 3) and fluoro (position 2).

- Properties : Marketed by TCI Chemicals at high purity; pricing varies by quantity (e.g., 5g: ¥7,300; 25g: ¥14,500) .

- Comparison :

- Fluoro substituent at position 2 vs. ethyl in the target compound. Fluorine’s strong electron-withdrawing effect increases aldehyde reactivity.

- Absence of ethyl group reduces steric bulk, favoring reactions like nucleophilic aromatic substitution.

- Applications in pharmaceuticals and agrochemicals due to dual halogenation .

2-Chloro-6-fluorobenzaldehyde

- Structure : Chloro (position 2) and fluoro (position 6).

- Applications : Intermediate in flucloxacillin sodium synthesis; raw materials include 2-chloro-6-fluorotoluene .

- Comparison :

- Substituent positions differ (2-chloro vs. 3-chloro in the target compound), altering electronic distribution.

- Ethyl group in the target compound may enhance binding to hydrophobic enzyme pockets in drug design.

Ethyl 2-chloro-6-fluoro-3-methylbenzoate (CAS 1379295-48-3)

- Structure : Methyl (position 3), chloro (position 2), fluoro (position 6), and ethyl ester.

- Properties : Molecular formula C₁₀H₁₀ClFO₂; used in organic synthesis .

- Comparison :

- Ester group (-COOEt) vs. aldehyde (-CHO) reduces electrophilicity but improves stability.

- Methyl vs. ethyl at position 3: Smaller substituent reduces steric hindrance, favoring esterification/transesterification.

3-Chloro-2-fluoro-6-(trifluoromethyl)benzamide (CAS 186517-42-0)

- Structure : Chloro (position 3), fluoro (position 2), and trifluoromethyl (position 6).

- Comparison :

- Trifluoromethyl group (-CF₃) enhances electron-withdrawing effects and metabolic stability.

- Amide group (-CONH₂) vs. aldehyde: Alters solubility and hydrogen-bonding capacity, impacting pharmacological applications.

Data Table: Key Structural and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.